
5-(Diethylboryl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylboryl)pyrimidine, also known as DEBP, is a boron-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 5-(Diethylboryl)pyrimidine is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 5-(Diethylboryl)pyrimidine has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
5-(Diethylboryl)pyrimidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications. Additionally, it has been shown to have a high stability profile, making it a promising candidate for drug development.
Advantages And Limitations For Lab Experiments
One of the major advantages of 5-(Diethylboryl)pyrimidine is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 5-(Diethylboryl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
The potential applications of 5-(Diethylboryl)pyrimidine in medicinal chemistry are vast. Future research should focus on further elucidating the mechanism of action of 5-(Diethylboryl)pyrimidine, as well as exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research should focus on developing more efficient methods for synthesizing 5-(Diethylboryl)pyrimidine, as well as improving its solubility profile.
Synthesis Methods
The synthesis of 5-(Diethylboryl)pyrimidine involves the reaction of diethylboron chloride with 2,4,6-trichloropyrimidine. This reaction leads to the formation of 5-(Diethylboryl)pyrimidine, which is a white crystalline powder with a melting point of 114-116°C.
Scientific Research Applications
5-(Diethylboryl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-(Diethylboryl)pyrimidine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
139298-13-8 |
|---|---|
Product Name |
5-(Diethylboryl)pyrimidine |
Molecular Formula |
C8H13BN2 |
Molecular Weight |
148.02 g/mol |
IUPAC Name |
diethyl(pyrimidin-5-yl)borane |
InChI |
InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
MCGRUDYMGOGNIA-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)C1=CN=CN=C1 |
Canonical SMILES |
B(CC)(CC)C1=CN=CN=C1 |
synonyms |
Pyrimidine, 5-(diethylboryl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



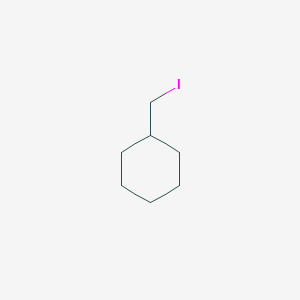
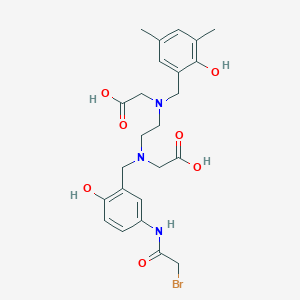
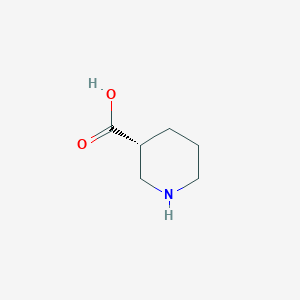
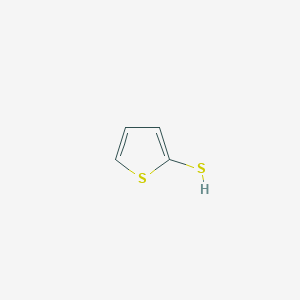
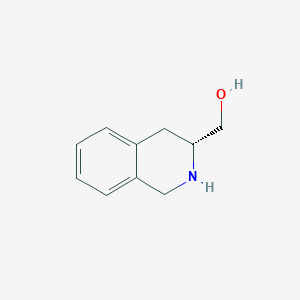
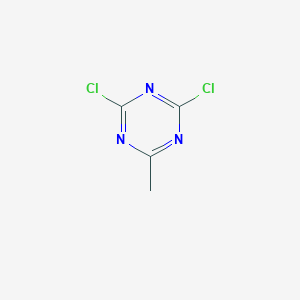
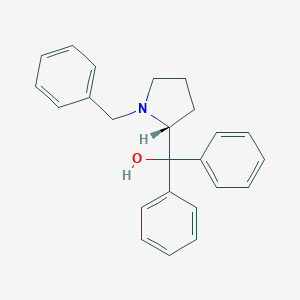
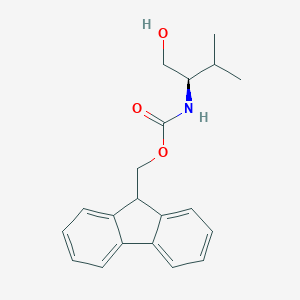
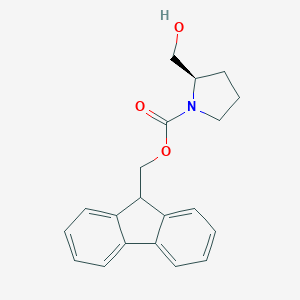
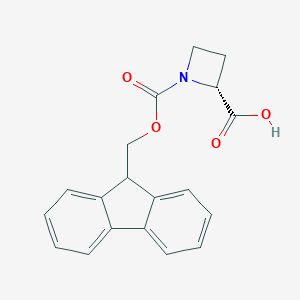
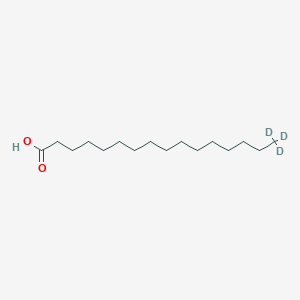
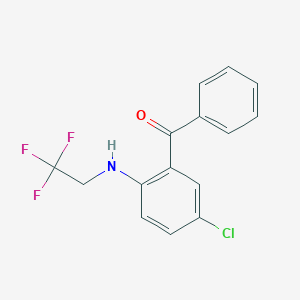
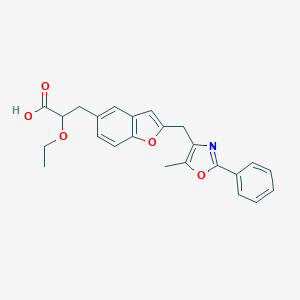
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)